molecular formula C10H12Br2N2O B11771029 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one

4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one

Cat. No.: B11771029
M. Wt: 336.02 g/mol
InChI Key: KZDIRNHTYIQKRW-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclohexyl group in its structure suggests potential for unique chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one typically involves the bromination of a precursor pyridazinone compound. A common synthetic route might include:

    Starting Material: 2-cyclohexylpyridazin-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and brominating agent, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 2-cyclohexylpyridazin-3(2H)-one.

    Oxidation Reactions: Oxidation can modify the cyclohexyl group or the pyridazinone ring, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: 2-cyclohexylpyridazin-3(2H)-one.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylpyridazin-3(2H)-one: Lacks the bromine atoms, potentially less reactive.

    4,5-Dichloro-2-cyclohexylpyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.

    4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Similar bromination but with a phenyl group instead of a cyclohexyl group.

Uniqueness

4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is unique due to the combination of bromine atoms and a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with specific properties.

Properties

Molecular Formula

C10H12Br2N2O

Molecular Weight

336.02 g/mol

IUPAC Name

4,5-dibromo-2-cyclohexylpyridazin-3-one

InChI

InChI=1S/C10H12Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

KZDIRNHTYIQKRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C=N2)Br)Br

Origin of Product

United States

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